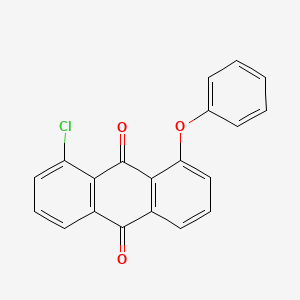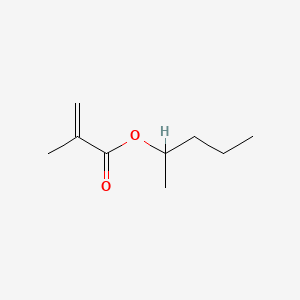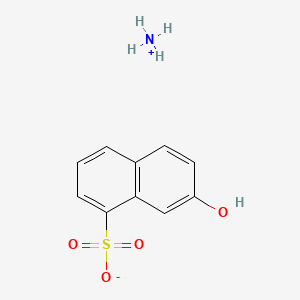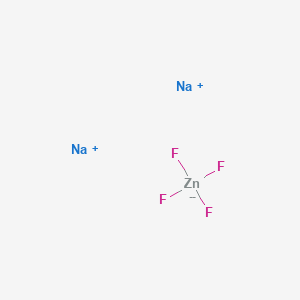
Disodium tetrafluorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrafluorozincate(2-) is an inorganic compound with the molecular formula F4Na2Zn It is a zincate salt where zinc is coordinated with four fluoride ions, forming a tetrahedral structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium tetrafluorozincate(2-) can be synthesized through the reaction of zinc oxide or zinc acetate with hydrofluoric acid in the presence of sodium fluoride. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:
ZnO+4HF+2NaF→Na2[ZnF4]+H2O
Industrial Production Methods: Industrial production of disodium tetrafluorozincate(2-) involves similar synthetic routes but on a larger scale. The process requires careful handling of hydrofluoric acid due to its corrosive nature. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Disodium tetrafluorozincate(2-) primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with various metal salts to form corresponding metal fluorides and sodium salts. For example:
Na2[ZnF4]+CaCl2→CaF2+2NaCl+ZnF2
Common Reagents and Conditions: Common reagents used in reactions with disodium tetrafluorozincate(2-) include metal chlorides, bromides, and iodides. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from reactions involving disodium tetrafluorozincate(2-) are metal fluorides and sodium salts. These products are often used in various industrial applications, including the production of ceramics and glass.
Aplicaciones Científicas De Investigación
Disodium tetrafluorozincate(2-) has several scientific research applications due to its unique properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential use in imaging and diagnostic techniques due to its ability to form stable complexes with various biomolecules. In industry, it is used in the production of specialized glass and ceramics, where its fluoride content helps improve the material’s properties.
Mecanismo De Acción
The mechanism of action of disodium tetrafluorozincate(2-) involves the coordination of fluoride ions with zinc. This coordination stabilizes the zinc ion and allows it to interact with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with proteins and enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Disodium tetrafluorozincate(2-) can be compared with other zincate salts, such as disodium hexafluorozincate(2-) and disodium difluorozincate(2-). These compounds have similar structures but differ in the number of fluoride ions coordinated with zinc. Disodium tetrafluorozincate(2-) is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity.
List of Similar Compounds:- Disodium hexafluorozincate(2-)
- Disodium difluorozincate(2-)
- Potassium tetrafluorozincate(2-)
- Ammonium tetrafluorozincate(2-)
Propiedades
Número CAS |
71888-60-3 |
|---|---|
Fórmula molecular |
F4Na2Zn |
Peso molecular |
187.4 g/mol |
Nombre IUPAC |
disodium;tetrafluorozinc(2-) |
InChI |
InChI=1S/4FH.2Na.Zn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
ROOFEGAXAHWEDE-UHFFFAOYSA-J |
SMILES canónico |
F[Zn-2](F)(F)F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


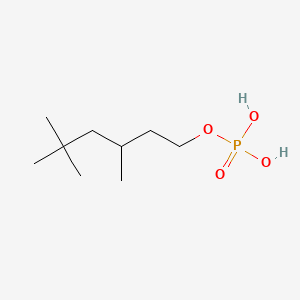
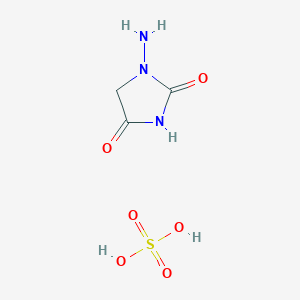


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
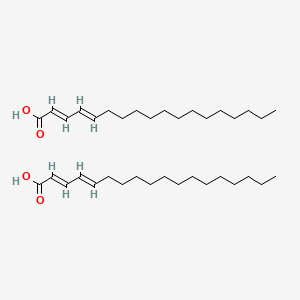
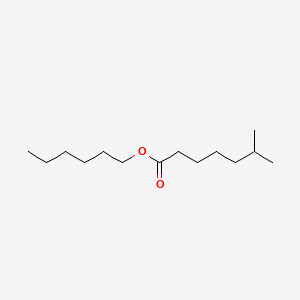


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)

